molecular formula C13H21NO2 B1385514 N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine CAS No. 1040686-44-9

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine

Cat. No.: B1385514
CAS No.: 1040686-44-9
M. Wt: 223.31 g/mol
InChI Key: BGMUVOKVJHDCLS-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine is a secondary amine featuring a benzyl group substituted with a 2-ethoxyethoxy moiety at the para-position of the aromatic ring. The ethoxyethoxy chain introduces both hydrophilicity and conformational flexibility, distinguishing it from simpler benzylamine derivatives.

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14-11-12-5-7-13(8-6-12)16-10-9-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUVOKVJHDCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves several steps, typically starting with the preparation of the benzyl precursor The benzyl group is then functionalized with an ethoxyethoxy chain through an etherification reactionIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the ethoxyethoxy chain can be replaced with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzyl derivatives and amines .

Scientific Research Applications

Pharmacological Applications

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine has been investigated for its role as a potential therapeutic agent in several diseases:

  • Cancer Treatment : Research indicates that compounds with similar structures can act as inhibitors of receptor tyrosine kinases, which are crucial in the proliferation of cancer cells. The anti-proliferative properties of aniline derivatives have been noted, suggesting that this compound may also exhibit similar effects against various cancers through inhibition of growth factor signaling pathways .
  • Anti-inflammatory Properties : Some studies have shown that related compounds can modulate inflammatory pathways, such as NF-κB signaling. This modulation could make this compound a candidate for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Amine Coupling Reactions : The compound can be synthesized through the coupling of 4-(2-Ethoxyethoxy)benzyl chloride with ethylamine under basic conditions. This method allows for the introduction of the ethoxyethyl group at the para position of the benzyl moiety.
  • Structure-Activity Relationship Studies : Investigations into how variations in the structure affect biological activity have been conducted. For instance, modifications to the ethoxy group or the benzyl ring can significantly influence the compound's potency against specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
Anti-cancer Inhibition of cell proliferation in vitro
Anti-inflammatory Modulation of NF-κB signaling
Antimicrobial Potential activity against bacterial strains

Case Study Examples :

  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives with similar structures inhibit growth in various cancer cell lines, suggesting that this compound may possess similar anti-cancer properties.
  • Inflammation Models : Animal models treated with related compounds showed reduced inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

Conclusion and Future Directions

The compound this compound shows promise in various scientific applications, particularly in pharmacology and medicinal chemistry. Future research should focus on:

  • Clinical Trials : To establish safety and efficacy in humans.
  • Mechanistic Studies : To better understand its action at the molecular level.
  • Formulation Development : To enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS: 444907-15-7)

  • Structure : A benzylamine with a 4-ethylbenzyl group and a 4-methoxyphenethylamine moiety.
  • Key Differences :
    • Lacks the ethoxyethoxy chain, instead featuring a methoxy group and ethylbenzyl substitution.
    • Higher lipophilicity (logP estimated at ~4.2) compared to the target compound due to the absence of polar ether linkages .
  • Synthesis : Prepared via alkylation/amination reactions similar to those in and .

N-Methyl 4-Methoxyphenethylamine (CAS: 4091-50-3)

  • Structure : A primary amine substituted with a 4-methoxyphenyl group and an N-methyl group.
  • Lower molecular weight (179.26 g/mol vs. ~265 g/mol for the target compound) and higher volatility .

N-[2-(4-Methoxyphenoxy)benzyl]ethanamine

  • Structure: Features a phenoxy-benzyl group instead of ethoxyethoxy.
  • Key Differences: The phenoxy group reduces conformational flexibility compared to the ethoxyethoxy chain. Increased aromaticity may enhance π-π stacking interactions in receptor binding .

Physicochemical Properties

Property N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine N-Methyl 4-Methoxyphenethylamine
Molecular Weight ~265 g/mol* 269.39 g/mol 179.26 g/mol
Polarity Moderate (ethoxyethoxy chain) Low (ethyl and methoxy groups) Low (methoxy and methyl groups)
Estimated logP ~2.8 ~4.2 ~1.5
Water Solubility Moderate (ether oxygen enhances solubility) Low Low

*Estimated based on structural analogs in and .

Biological Activity

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine, with the CAS number 1040686-44-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

This compound is characterized by its molecular formula C13H21NO2C_{13}H_{21}NO_2 and a molecular weight of 223.31 g/mol. The compound features a benzyl group substituted with an ethoxyethoxy chain, which influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets are still under investigation; however, preliminary studies suggest the compound may influence neurotransmitter systems and exhibit anti-cancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing benzylthio groups demonstrate efficacy against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives designed with similar functional groups have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism involves disruption of microtubule dynamics, which is crucial for cell division .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant inhibition of growth
AntifungalC. albicans, A. flavusReduced viability in culture
AnticancerHeLa, MCF-7Inhibition of cell proliferation

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, there is potential for development as a treatment for conditions like depression or anxiety.
  • Cancer Therapy : Ongoing research aims to explore its efficacy in targeted cancer therapies, leveraging its ability to disrupt microtubule assembly.
  • Antimicrobial Agents : Given its promising antimicrobial profile, it could be developed into new antibiotics or antifungal medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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